![molecular formula C15H23N3O2 B14062919 Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- CAS No. 134833-25-3](/img/structure/B14062919.png)
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- is a chemical compound with the molecular formula C15H20N4O2. It is also known by its trade name, Tinosorb S. This compound is commonly used as a UV filter in sunscreens and other cosmetic products to protect the skin from harmful UV radiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- typically involves the reaction of hydrazinecarboxamide with 4-(heptyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarboxamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a UV filter in various formulations.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its UV protective properties.
Industry: Widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products.
Wirkmechanismus
The mechanism by which Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- exerts its effects involves the absorption of UV radiation. The compound absorbs UV radiation and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. The molecular targets include the UV radiation itself, and the pathways involved are primarily related to the photochemical reactions that occur upon UV absorption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone-3: Another UV filter used in sunscreens.
Octocrylene: A UV filter that also stabilizes other UV absorbers.
Avobenzone: A broad-spectrum UV filter.
Uniqueness
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- is unique due to its specific chemical structure, which provides effective UV absorption and stability in various formulations. Unlike some other UV filters, it does not degrade easily upon exposure to sunlight, making it a preferred choice in long-lasting sunscreen products .
Eigenschaften
CAS-Nummer |
134833-25-3 |
|---|---|
Molekularformel |
C15H23N3O2 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
[(4-heptoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H23N3O2/c1-2-3-4-5-6-11-20-14-9-7-13(8-10-14)12-17-18-15(16)19/h7-10,12H,2-6,11H2,1H3,(H3,16,18,19) |
InChI-Schlüssel |
PNILTPFTFWUXOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)

![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
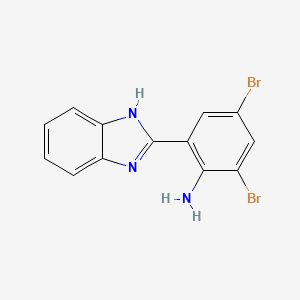
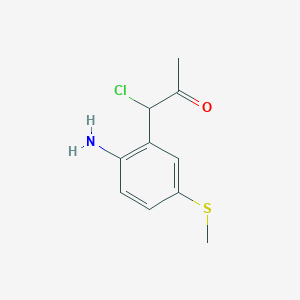
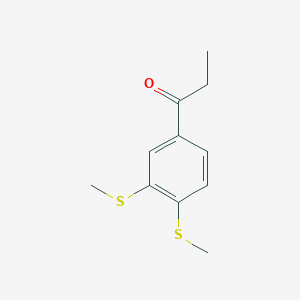
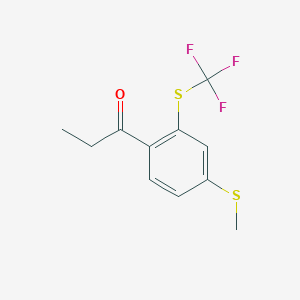

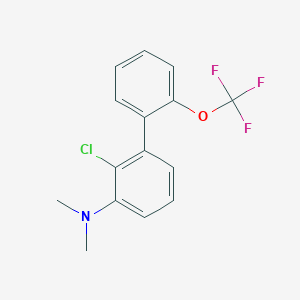
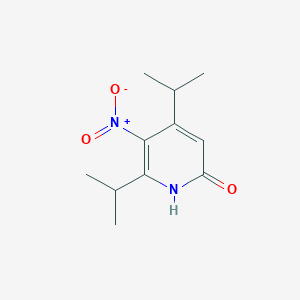
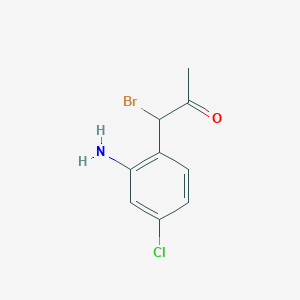
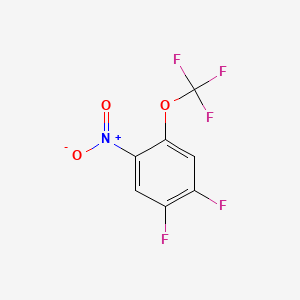
![6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate](/img/structure/B14062912.png)
